3-Ethyl-4-methyl-2H-pyrrol-2-one

Catalog No.
S13405203
CAS No.
115976-54-0
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4-methyl-2H-pyrrol-2-one

CAS Number

115976-54-0

Product Name

3-Ethyl-4-methyl-2H-pyrrol-2-one

IUPAC Name

3-ethyl-4-methylpyrrol-2-one

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3

InChI Key

KXEDFWBHZTXVCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC1=O)C

3-Ethyl-4-methyl-2H-pyrrol-2-one is a five-membered heterocyclic compound characterized by a pyrrolinone structure. Its molecular formula is C7H11NOC_7H_{11}NO with a molecular weight of approximately 125.17 g/mol. The compound features an ethyl group at the third position and a methyl group at the fourth position of the pyrrole ring, along with a carbonyl group at the second position. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of antidiabetic agents like Glimepiride .

Typical of pyrrolinones. These include:

  • Condensation Reactions: It can react with aldehydes or ketones to form larger cyclic or acyclic compounds.
  • Ring-Opening Reactions: Under certain conditions, it may undergo ring-opening to yield various derivatives.
  • Nucleophilic Additions: The carbonyl carbon can be attacked by nucleophiles, leading to diverse functionalized products.

Specific studies have shown its utility in synthesizing derivatives that enhance biological activity or improve pharmacokinetic properties .

Several methods have been developed for synthesizing 3-Ethyl-4-methyl-2H-pyrrol-2-one:

  • Palladium-Catalyzed Cyclization: This method involves starting materials such as allylamine, which undergoes cyclization facilitated by palladium(II) catalysts.
  • Ring-Closing Metathesis: Another approach utilizes 4-methoxybenzylamine and employs ring-closing metathesis strategies to form the desired pyrrolinone structure.
  • Four-Step Synthesis: A more recent scalable synthesis involves multiple steps starting from simpler precursors, ultimately yielding 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which can be further converted into the target compound .

3-Ethyl-4-methyl-2H-pyrrol-2-one is primarily utilized in:

  • Pharmaceutical Manufacturing: As an intermediate in synthesizing Glimepiride and other antidiabetic drugs.
  • Medicinal Chemistry: It serves as a building block for various bioactive compounds due to its unique structural features.

Its applications extend into research areas focused on developing new therapeutic agents targeting metabolic disorders .

Interaction studies involving 3-Ethyl-4-methyl-2H-pyrrol-2-one have primarily focused on its derivatives and their pharmacological profiles. The interactions with biological targets often reveal insights into how modifications to the core structure can enhance efficacy or reduce side effects. For instance, derivatives have been studied for their ability to modulate glucose uptake and insulin sensitivity in cellular models .

Several compounds share structural similarities with 3-Ethyl-4-methyl-2H-pyrrol-2-one, including:

Compound NameStructure TypeKey Features
3-Ethyl-4-methyl-3-pyrrolin-2-onePyrrolinoneUsed as an intermediate for pharmaceuticals
3-MethylpyrrolePyrrole derivativeExhibits different biological activities
Ethyl carbamateUrethane derivativeKnown for genotoxicity; found in fermented foods
5-MethylpyrrolidinonePyrrolidine derivativePotential applications in medicinal chemistry

These compounds differ in their biological activities and applications but share common structural motifs that influence their reactivity and pharmacological properties. The uniqueness of 3-Ethyl-4-methyl-2H-pyrrol-2-one lies in its specific substitution pattern, which enhances its utility as a pharmaceutical intermediate while providing opportunities for further chemical modifications .

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Exact Mass

123.068413911 g/mol

Monoisotopic Mass

123.068413911 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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